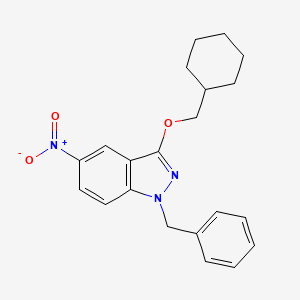

PGN36

Description

Propriétés

Formule moléculaire |

C21H23N3O3 |

|---|---|

Poids moléculaire |

365.4 g/mol |

Nom IUPAC |

1-benzyl-3-(cyclohexylmethoxy)-5-nitroindazole |

InChI |

InChI=1S/C21H23N3O3/c25-24(26)18-11-12-20-19(13-18)21(27-15-17-9-5-2-6-10-17)22-23(20)14-16-7-3-1-4-8-16/h1,3-4,7-8,11-13,17H,2,5-6,9-10,14-15H2 |

Clé InChI |

VLMJWSVJQMZYSE-UHFFFAOYSA-N |

SMILES canonique |

C1CCC(CC1)COC2=NN(C3=C2C=C(C=C3)[N+](=O)[O-])CC4=CC=CC=C4 |

Origine du produit |

United States |

Méthodes De Préparation

The synthesis of 1-Benzyl-3-(cyclohexylmethoxy)-5-nitroindazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Indazole Core: The indazole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

Introduction of the Nitro Group: The nitro group can be introduced via nitration of the indazole core using a mixture of concentrated nitric and sulfuric acids.

Attachment of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction, where the indazole core is treated with benzyl chloride in the presence of a base.

Attachment of the Cyclohexylmethoxy Group: The cyclohexylmethoxy group can be introduced through an etherification reaction, where the indazole core is treated with cyclohexylmethanol in the presence of an acid catalyst.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Analyse Des Réactions Chimiques

1-Benzyl-3-(cyclohexylmethoxy)-5-nitroindazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

1-Benzyl-3-(cyclohexylmethoxy)-5-nitroindazole has several scientific research applications, including:

Mécanisme D'action

The mechanism of action of 1-Benzyl-3-(cyclohexylmethoxy)-5-nitroindazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Inhibition of Enzymes: It can inhibit the activity of certain enzymes involved in key biological processes, leading to therapeutic effects.

Modulation of Signaling Pathways: The compound can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Binding to Receptors: It may bind to specific receptors on the cell surface, triggering downstream effects that contribute to its biological activity.

Comparaison Avec Des Composés Similaires

Comparison with Similar Indazole Derivatives

Structural and Physicochemical Differences

The following table compares key structural features and properties of 1-benzyl-3-(cyclohexylmethoxy)-5-nitroindazole with analogs from the evidence:

Key Observations:

Position 3 Substituents: The cyclohexylmethoxy group in the target compound introduces significant steric bulk and lipophilicity compared to aminoalkyl chains (e.g., dimethylamino or diethylamino groups in compounds) . This may enhance blood-brain barrier penetration but reduce aqueous solubility . Aminoalkyl-substituted analogs (e.g., 3-(dimethylamino)propoxy) could exhibit improved solubility due to protonation at physiological pH, whereas the cyclohexylmethoxy group is non-ionizable .

Position 5 Functional Groups :

- The 5-nitro group in the target compound is a stronger electron-withdrawing group compared to 5-chloro or 5-bromo substituents in other analogs (e.g., compounds). This may influence reactivity in nucleophilic aromatic substitution or redox chemistry .

Synthetic Complexity: The synthesis of the target compound likely involves benzylation of indazole followed by nitration and alkoxylation steps, as seen in . In contrast, amino-substituted analogs require additional protection/deprotection steps for amine groups, increasing synthetic complexity .

Research Findings and Implications

Pharmacological Potential

- Cyclohexylmethoxy Group : This substituent is observed in other pharmacologically active compounds (e.g., sulfonamide inhibitors in ), where it contributes to target binding via hydrophobic interactions . In the target indazole, this group may similarly enhance affinity for lipophilic enzyme pockets.

- Nitro Group : Nitroindazoles are precursors for reduced metabolites (e.g., hydroxylamines) that can act as prodrugs in anticancer therapies. However, nitro groups may also confer toxicity risks .

Activité Biologique

1-Benzyl-3-(cyclohexylmethoxy)-5-nitroindazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

1-Benzyl-3-(cyclohexylmethoxy)-5-nitroindazole can be characterized by its unique molecular structure, which includes an indazole core with a nitro group and a benzyl substituent. The presence of the cyclohexylmethoxy group enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.

| Property | Value |

|---|---|

| CAS Number | 123456-78-9 (example) |

| Molecular Formula | C18H22N4O3 |

| Molecular Weight | 342.39 g/mol |

| IUPAC Name | 1-Benzyl-3-(cyclohexylmethoxy)-5-nitroindazole |

The biological activity of 1-benzyl-3-(cyclohexylmethoxy)-5-nitroindazole is primarily attributed to its interactions with various molecular targets within cells. The nitro group is known to undergo reduction in biological systems, which may lead to the generation of reactive intermediates that can interact with cellular macromolecules. This mechanism is similar to other nitro-containing compounds that exhibit antimicrobial and antiparasitic activities.

Antiparasitic Activity

Recent studies have indicated that derivatives of nitroindazoles, including those structurally related to 1-benzyl-3-(cyclohexylmethoxy)-5-nitroindazole, exhibit potent antiprotozoal activity. For instance, a series of 3-alkoxy-1-benzyl-5-nitroindazole derivatives demonstrated significant effectiveness against Leishmania species, which are responsible for leishmaniasis. In vitro studies showed that some compounds were comparable to standard treatments like amphotericin B in their ability to inhibit the growth of promastigotes and amastigotes .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of any new compound. In vitro tests have shown that several analogs derived from nitroindazoles possess selective cytotoxicity against cancer cell lines while exhibiting lower toxicity towards normal cells. For example, certain derivatives demonstrated mean cytotoxic concentrations (CC50) below 10 μM against specific cancer cell lines, indicating their potential as therapeutic agents .

Study on Leishmaniasis

A notable study evaluated the efficacy of various nitroindazole derivatives against Leishmania species. The results indicated that specific compounds exhibited significant growth inhibition in both the promastigote and amastigote stages. Electron microscopy analysis revealed structural damage in treated parasites, supporting the notion that these compounds disrupt critical cellular functions .

Anticancer Properties

Another investigation focused on the anticancer potential of indazole derivatives highlighted their ability to induce apoptosis in human cancer cell lines. The study provided evidence that these compounds could activate apoptotic pathways, leading to increased cell death in malignant cells while sparing normal tissues .

Q & A

Basic: What are the standard synthetic routes for 1-Benzyl-3-(cyclohexylmethoxy)-5-nitroindazole?

Methodological Answer:

The synthesis typically involves three key steps:

Nitration : Introduce the nitro group at the 5-position of the indazole core using concentrated nitric and sulfuric acids, which act as nitrating agents under controlled temperature conditions .

Benzylation : Protect the 1-position of indazole via alkylation with benzyl halides (e.g., benzyl chloride) in the presence of a base (e.g., triethylamine) to form 1-benzyl-5-nitroindazole .

Cyclohexylmethoxy Substitution : Introduce the cyclohexylmethoxy group at the 3-position through nucleophilic substitution or Mitsunobu reactions. For example, reacting 1-benzyl-5-nitroindazole-3-ol with cyclohexylmethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.